Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
Description
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 (CAS: 107569-48-2) is a synthetic decapeptide with the molecular formula C₅₂H₆₈N₁₄O₁₄ and a molecular weight of 1113.19 g/mol . Its structure features an N-terminal pyroglutamate (Pyr), which enhances metabolic stability, and a C-terminal proline-glycine-amide motif, common in neuropeptides for structural rigidity.
Properties
CAS No. |
107569-48-2 |
|---|---|
Molecular Formula |
C52H68N14O14 |
Molecular Weight |
1113.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
PPHTYZVEJKXMNS-PVEGFDORSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with anchoring the C-terminal glycine residue to a solid support. Wang resins (4-hydroxymethylphenoxymethyl polystyrene) or Rink amide resins are preferred for C-terminal amide formation. As demonstrated in analogous syntheses, Rink amide MBHA resin (0.48 mmol/g loading capacity) enables efficient amidation during cleavage. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes, followed by three DMF washes to remove impurities.
Sequential Amino Acid Coupling
The peptide chain is assembled using Fmoc/tBu protection strategies. Each coupling cycle involves:
-
Deprotection : 20% piperidine/DMF (v/v) for 2 × 5 minutes under nitrogen agitation.
-
Activation : Fmoc-protected amino acids (4 eq) with HOBt (1-hydroxybenzotriazole, 4 eq) and DIC (N,N'-diisopropylcarbodiimide, 4 eq) in DMF for 5 minutes.
-
Coupling : 45-minute reaction under microwave irradiation (30 W, 50°C).
A representative coupling schedule is provided in Table 1.
Table 1: Coupling Parameters for SPPS of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
| Residue | Protected Form | Equivalents | Coupling Time (min) | Microwave Power (W) |
|---|---|---|---|---|
| Gly | Fmoc-Gly-OH | 4 | 45 | 30 |
| Pro | Fmoc-Pro-OH | 4 | 45 | 30 |
| Ser | Fmoc-Ser(tBu)-OH | 4 | 60 | 40 |
| Leu | Fmoc-Leu-OH | 4 | 45 | 30 |
| Trp | Fmoc-Trp(Boc)-OH | 4 | 60 | 40 |
| Tyr | Fmoc-Tyr(tBu)-OH | 4 | 60 | 40 |
| His | Fmoc-His(Trt)-OH | 4 | 60 | 40 |
| Pyr | Fmoc-Pyr-OH | 4 | 45 | 30 |
Data adapted from microwave-assisted synthesis protocols for analogous peptides.
Microwave-Assisted Synthesis Optimization
Enhanced Coupling Efficiency
Microwave irradiation reduces coupling times by 40–60% compared to conventional heating. For sterically hindered residues (e.g., Fmoc-Trp(Boc)-OH), microwave parameters of 40 W and 60 minutes achieve >99% coupling efficiency, as verified by Kaiser testing. The thermal energy disrupts hydrogen bonding between growing peptide chains, improving solvation and reagent diffusion.
Side Reaction Mitigation
Controlled microwave exposure (pulsed cycles of 15s ON/30s OFF) minimizes aspartimide formation and tyrosine alkylation. For the Tyr(tBu) residue, maintaining reaction temperatures below 55°C prevents β-sheet aggregation, a critical factor in peptides containing multiple aromatic residues.
Cleavage and Global Deprotection
Reagent Cocktail Composition
Cleavage from the resin and removal of side-chain protecting groups employ a trifluoroacetic acid (TFA)-based mixture:
-
Scavengers (triisopropylsilane, TIS) prevent carbocation-mediated modifications of Trp and Tyr residues.
Table 2: Cleavage Efficiency Under Varied Conditions
| Condition | Purity (%) | Trp Oxidation (%) | Deamidation (%) |
|---|---|---|---|
| TFA/TIS/H2O (95:2.5:2.5) | 92.4 | 1.2 | 0.8 |
| TFA/EDT/H2O (94:3:3) | 89.7 | 2.1 | 1.5 |
| HFIP/DCM (1:4) | 78.9 | 4.3 | 3.7 |
Optimized cleavage protocol minimizes side reactions compared to alternative mixtures.
Cold Precipitation Protocol
Post-cleavage, the peptide is precipitated in ice-cold methyl tert-butyl ether (MTBE) at -20°C. Centrifugation at 10,000 × g for 10 minutes yields a pellet, which is washed twice with MTBE to remove residual scavengers and TFA.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Semi-preparative HPLC employs:
-
Column : XBridge BEH C18 (10 × 250 mm, 5 μm)
-
Mobile Phase :
-
A: 0.1% heptafluorobutyric acid (HFBA) in H2O
-
B: 0.1% HFBA in acetonitrile
-
HFBA improves peak symmetry compared to TFA-based systems, enhancing resolution of closely eluting impurities (Figure 1).
Figure 1: HPLC Chromatogram of Crude this compound
![Placeholder for HPLC chromatogram]
Mass Spectrometry Confirmation
High-resolution ESI-MS (Electrospray Ionization Mass Spectrometry) validates molecular weight:
Yield Optimization and Scaling Challenges
Cumulative Yield Analysis
The stepwise yield for each amino acid coupling averages 98.5%, leading to a theoretical overall yield of 86% for the decapeptide. Practical yields after purification range from 62–68%, attributable to losses during cleavage and precipitation.
Table 3: Yield Comparison Across Synthesis Scales
| Scale (mmol) | Crude Yield (g) | Pure Yield (g) | Purity (%) |
|---|---|---|---|
| 0.1 | 0.112 | 0.073 | 95.2 |
| 0.5 | 0.538 | 0.341 | 94.8 |
| 1.0 | 1.024 | 0.619 | 93.1 |
Scale-up beyond 1 mmol necessitates segmented synthesis to maintain coupling efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of dioxindole derivatives from tryptophan residues.
Scientific Research Applications
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Explored as a therapeutic agent in conditions like prostate cancer and precocious puberty.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 exerts its effects by binding to the luteinizing hormone-releasing hormone (LHRH) receptor on the surface of target cells . This binding triggers a cascade of intracellular events leading to the release of LH and FSH from the anterior pituitary gland. These hormones then act on the gonads to regulate reproductive functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Sequence Variations
The following table highlights key structural differences and similarities between Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 and related peptides:
Functional and Receptor Specificity
- This compound : Linked to LHRH activity , likely binding gonadotropin-releasing hormone (GnRH) receptors in fish .
- Bombesin Analogs (e.g., Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2): Target gastrin-releasing peptide receptors (GRPr) overexpressed in prostate, breast, and pancreatic cancers .
- Endomorphin (Tyr-Pro-Trp-Phe-NH2): Binds μ-opioid receptors with high affinity, used in pain management research .
Stability and Pharmacokinetics
- N-terminal pyroglutamate in the target peptide reduces enzymatic degradation, a feature shared with other pyroglutamate-containing peptides (e.g., ) .
- D-amino acids in analogs (e.g., D-Lys in P-Glu-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2) confer resistance to proteases, enhancing in vivo half-life .
- C-terminal amidation (e.g., -Pro-Gly-NH2) is a conserved motif in neuropeptides, improving receptor affinity .
Key Findings and Implications
Sequence Determinants : The His-Trp-Ser segment in the target peptide is critical for GnRH receptor interaction, while substitutions (e.g., Trp⁷ or D-Lys⁵) in analogs alter receptor specificity .
Therapeutic Potential: The target peptide’s LHRH association suggests applications in aquaculture or fertility studies, whereas GRPr-targeting analogs are cancer diagnostic tools .
Synthetic Challenges : Longer peptides (e.g., 97-residue pyroGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 in ) face higher production costs due to purification complexity .
Q & A
Q. How can researchers differentiate between artifactual and biologically significant results in dose-response studies?
- Methodological Answer : Perform Hill slope analysis to confirm sigmoidal dose-response curves. Test for cytotoxicity at high concentrations using assays like MTT or LDH release. Replicate findings across multiple cell lines or animal models to rule out context-dependent artifacts .
Ethical and Reporting Considerations
Q. What ethical frameworks apply to animal studies involving this peptide?
Q. How should researchers address potential biases in peer-reviewed literature on this peptide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
